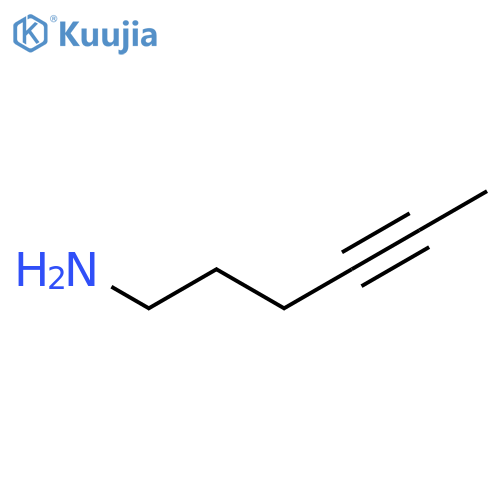Cas no 120788-31-0 (1-amino-4-hexyne)

1-amino-4-hexyne structure
商品名:1-amino-4-hexyne
1-amino-4-hexyne 化学的及び物理的性質
名前と識別子
-
- 1-amino-4-hexyne
- .4-hexinylamine;.4-hexyn-1-amine;1-aminohex-4-yne;
- EN300-7239939
- AKOS011895284
- Hex-4-ynylamine
- 120788-31-0
- Hex-4-yn-1-amine
- CS-0259117
-
- インチ: InChI=1S/C6H11N/c1-2-3-4-5-6-7/h4-7H2,1H3
- InChIKey: FRUQLILSTSIBFH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 97.08910
- どういたいしつりょう: 97.089149355Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 82.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02000
- LogP: 1.44890
1-amino-4-hexyne 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7239939-2.5g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 2.5g |
$2379.0 | 2023-05-29 | |
| Enamine | EN300-7239939-0.1g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 0.1g |
$420.0 | 2023-05-29 | |
| Enamine | EN300-7239939-0.5g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 0.5g |
$947.0 | 2023-05-29 | |
| Enamine | EN300-7239939-1.0g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 1g |
$1214.0 | 2023-05-29 | |
| Enamine | EN300-7239939-10.0g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 10g |
$5221.0 | 2023-05-29 | |
| Aaron | AR028W8V-500mg |
hex-4-yn-1-amine |
120788-31-0 | 95% | 500mg |
$1328.00 | 2025-02-17 | |
| Aaron | AR028W8V-50mg |
hex-4-yn-1-amine |
120788-31-0 | 95% | 50mg |
$413.00 | 2025-02-17 | |
| Aaron | AR028W8V-10g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 10g |
$7204.00 | 2023-12-16 | |
| Aaron | AR028W8V-5g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 5g |
$4865.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329787-1g |
Hex-4-yn-1-amine |
120788-31-0 | 98% | 1g |
¥28407.00 | 2024-08-09 |
1-amino-4-hexyne 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
120788-31-0 (1-amino-4-hexyne) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
